molecular formula C44H70O18 B8259010 Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1-->2)[beta-D-xylopyranosyl(1-->3)]-beta-D-glucopyranoside

Cat. No.: B8259010
M. Wt: 887.0 g/mol
InChI Key: XEMVQWDHRXAQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves multiple steps, starting from the extraction of ophiogenin from Ophiopogon japonicus roots. The glycosylation process is then carried out to attach the sugar moieties to the ophiogenin core. This typically involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction and purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered glycosidic bonds .

Scientific Research Applications

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to modulate pathways related to heart function and blood circulation, potentially through the regulation of ion channels and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl(1–>2)[beta-D-xylopyranosyl(1–>3)]-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVQWDHRXAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.